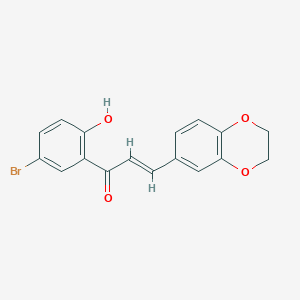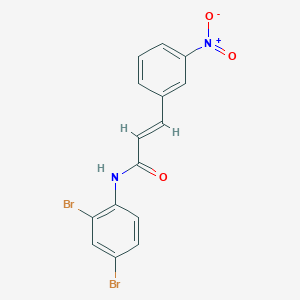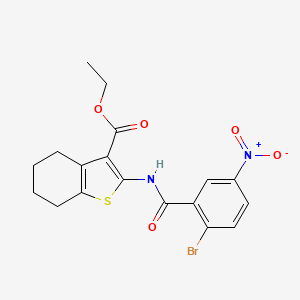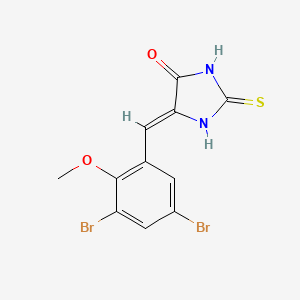
(E)-4-((2-(2-(naphthalen-1-yloxy)acetyl)hydrazono)methyl)phenyl 4-(2,4-dichlorophenoxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene moiety, a phenyl group, and a butanoate ester, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(naphthalen-1-yloxy)acetic acid, which is then converted to its corresponding amide. This amide undergoes further reactions to form the imino derivative, which is then coupled with 4-(2,4-dichlorophenoxy)butanoic acid to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Applications De Recherche Scientifique
4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Propriétés
Formule moléculaire |
C29H24Cl2N2O5 |
|---|---|
Poids moléculaire |
551.4 g/mol |
Nom IUPAC |
[4-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C29H24Cl2N2O5/c30-22-12-15-27(25(31)17-22)36-16-4-9-29(35)38-23-13-10-20(11-14-23)18-32-33-28(34)19-37-26-8-3-6-21-5-1-2-7-24(21)26/h1-3,5-8,10-15,17-18H,4,9,16,19H2,(H,33,34)/b32-18+ |
Clé InChI |
DTUHHJQAQMXIBH-KCSSXMTESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11690189.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)

![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
![N'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-3-methylbenzohydrazide](/img/structure/B11690226.png)



![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide](/img/structure/B11690259.png)
